molecular formula C29H30N4O4 B2632072 N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251693-98-7

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2632072
CAS No.: 1251693-98-7
M. Wt: 498.583
InChI Key: FWHARLQEKMSUDQ-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a pyrrolidine ring, and multiple aromatic groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Attachment of Aromatic Groups: The aromatic groups can be attached through various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or carboxamide groups to alcohols or amines.

    Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases (K2CO3) are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, which may have different substituents and functional groups.

    Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring, which may exhibit different biological activities.

    Carboxamide Derivatives: Compounds with a carboxamide group, which may have varying chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-7-6-8-22(15-19)33-28(35)24-12-10-20(16-25(24)31-29(33)32-13-4-5-14-32)27(34)30-18-21-9-11-23(36-2)17-26(21)37-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHARLQEKMSUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=C(C=C(C=C4)OC)OC)N=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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